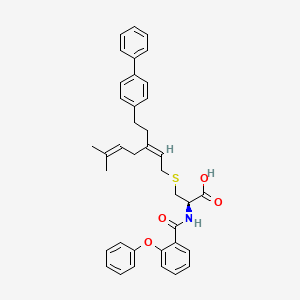![molecular formula C15H8F3NO2S2 B12372990 5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one](/img/structure/B12372990.png)
5-[5-[3-(Trifluoromethyl)phenyl]-2-furylmethylene]-2-thioxothiazolidine-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E/Z)-CCR-11 is a compound that exhibits geometric isomerism, specifically E/Z isomerism This type of isomerism occurs due to the restricted rotation around the double bond, leading to two distinct configurations: E (entgegen, meaning opposite) and Z (zusammen, meaning together)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-CCR-11 typically involves the use of specific reagents and catalysts to control the formation of the E and Z isomers. One common method involves the use of Wittig reactions, where phosphonium ylides react with carbonyl compounds to form alkenes. The reaction conditions, such as temperature and solvent, play a crucial role in determining the E/Z ratio of the product.
Industrial Production Methods
In industrial settings, the production of (E/Z)-CCR-11 may involve large-scale Wittig reactions or other olefination techniques. The use of continuous flow reactors can enhance the efficiency and yield of the desired isomer. Additionally, chromatographic techniques are employed to separate and purify the E and Z isomers.
化学反应分析
Types of Reactions
(E/Z)-CCR-11 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the double bond, where nucleophiles such as halides or amines replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Halogenated or aminated derivatives
科学研究应用
(E/Z)-CCR-11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (E/Z)-CCR-11 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
相似化合物的比较
Similar Compounds
(E/Z)-Stilbene: Another compound exhibiting E/Z isomerism, used in the study of photochemical reactions.
(E/Z)-Retinoic Acid: Known for its role in regulating gene expression and cell differentiation.
Uniqueness
(E/Z)-CCR-11 is unique due to its specific structural features and the distinct properties of its E and Z isomers. These properties make it a valuable compound for studying the effects of geometric isomerism on chemical reactivity and biological activity.
属性
分子式 |
C15H8F3NO2S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(5Z)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7- |
InChI 键 |
QUPFKBITVLIQNA-GHXNOFRVSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



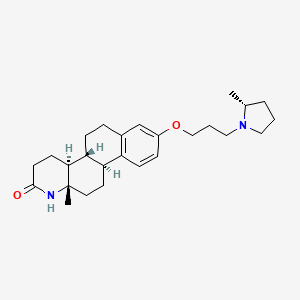

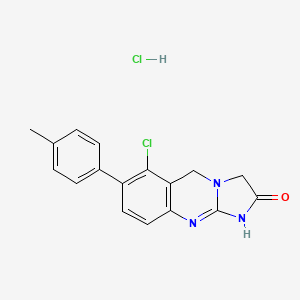
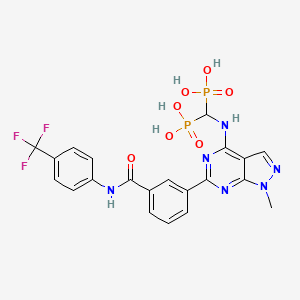

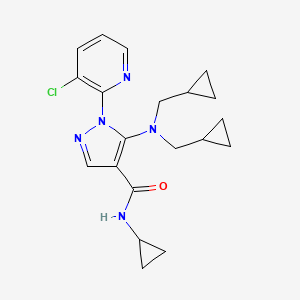
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
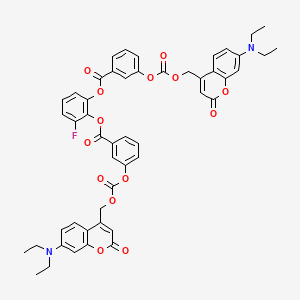
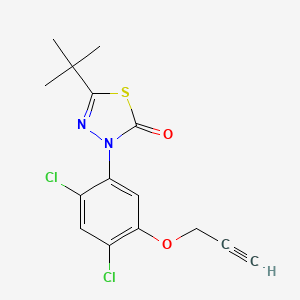
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
